2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that includes a quinazolinone core, a methoxy group, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions. The propyl group is introduced through a Friedel-Crafts acylation followed by a Clemmensen reduction . The methoxy and nitrophenoxy groups are added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxyl group, while reduction of the nitro group would yield an amine group .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The methoxy and nitrophenoxy groups may play a role in binding to these targets, while the quinazolinone core could be involved in the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde: This compound shares the methoxy and nitrophenoxy groups but lacks the quinazolinone core.
4-Methoxyphenylboronic acid: This compound has a similar methoxy group but a different overall structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar phenyl ring but different functional groups.
Uniqueness
2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of a quinazolinone core with methoxy and nitrophenoxy groups. This unique structure gives it distinct chemical and physical properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C25H25N3O5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-3-propyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H25N3O5/c1-3-14-27-24(26-22-7-5-4-6-21(22)25(27)29)17-8-13-23(32-2)18(15-17)16-33-20-11-9-19(10-12-20)28(30)31/h4-13,15,24,26H,3,14,16H2,1-2H3 |
InChI Key |
BZISGYMOSKXVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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